molecular formula C4H2N2O B1450848 Oxazole-4-carbonitrile CAS No. 55242-84-7

Oxazole-4-carbonitrile

Cat. No. B1450848
CAS RN: 55242-84-7
M. Wt: 94.07 g/mol
InChI Key: UEEBKQWDBWDPKD-UHFFFAOYSA-N
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Description

Oxazole-4-carbonitrile is a compound with the molecular formula C4H2N2O . It has a molecular weight of 94.07 g/mol . The compound is also known by other synonyms such as 1,3-oxazole-4-carbonitrile, 4-OXAZOLECARBONITRILE, and 4-CYANOOXAZOLE .


Synthesis Analysis

The synthesis of Oxazole-4-carbonitrile and its derivatives has been a subject of research. One study discusses the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and their anticancer activities . Another review focuses on synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches for oxazoles and their derivatives .


Molecular Structure Analysis

The molecular structure of Oxazole-4-carbonitrile includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The InChIKey of the compound is UEEBKQWDBWDPKD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Oxazole-4-carbonitrile has a molecular weight of 94.07 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 49.8 Ų . It has a heavy atom count of 7 .

Scientific Research Applications

Anticancer Research

Oxazole-4-carbonitrile derivatives have been studied extensively for their potential in anticancer research. A study by Kachaeva et al. (2018) synthesized and evaluated the anticancer properties of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. These compounds exhibited growth inhibitory and cytostatic activities against various cancer cell lines, especially leukemia, renal, and breast cancer subpanels, suggesting their potential as frameworks in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Synthesis and Structural Diversity

The structural diversity of oxazole-4-carbonitrile is highlighted in a study by Spencer et al. (2012), where a library of 2-substituted-5-aminooxazole-4-carbonitriles was synthesized using microwave-mediated and flow chemistries. This demonstrates the versatility of oxazole-4-carbonitrile in creating structurally diverse compounds, which is valuable in various fields of chemical research (Spencer, Patel, Amin, Callear, Coles, Deadman, Furman, Mansouri, Chavatte, & Millet, 2012).

Antiviral Research

In another domain, oxazole-4-carbonitrile derivatives have shown promise in antiviral research. A study by Kachaeva et al. (2019) synthesized 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile, which displayed significant antiviral activity against human cytomegalovirus (HCMV) in vitro, outperforming some standard anti-HCMV drugs. This indicates the potential use of these derivatives in developing new antiviral agents (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).

Chemical Synthesis and Reactions

Oxazole-4-carbonitrile also plays a role in various chemical synthesis and reaction studies. For instance, Chumachenko et al. (2014) explored the synthesis and reaction of 5-morpholino-1,3-oxazole-4-carbonitriles, demonstrating their utility in creating novel chemical structures. Such studies contribute to the understanding of oxazole-4-carbonitrile’s reactivity and its applications in synthetic chemistry (Chumachenko, Shablykin, & Brovarets, 2014).

Fluorescent Probes and Photophysical Properties

In the field of photophysics, oxazole-4-carbonitrile derivatives have been investigated for their potential as fluorescent probes. Ferreira et al. (2010) reported the synthesis of 2,5-disubstituted oxazole-4-carboxylates with high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent probes in various scientific applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).

Safety And Hazards

Safety data for Oxazole-4-carbonitrile suggests that it should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

Future Directions

Oxazole derivatives, including Oxazole-4-carbonitrile, have been recognized for their diverse biological activities and are being explored for potential medicinal applications . The synthesis of oxazole-containing molecules is a valuable area of research for drug discovery and synthesis .

properties

IUPAC Name

1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEBKQWDBWDPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657363
Record name 1,3-Oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carbonitrile

CAS RN

55242-84-7
Record name 4-Oxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55242-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Oxazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
MV Kachaeva, SG Pilyo, CB Hartline… - Medicinal chemistry …, 2019 - Springer
Ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile were synthesized and their antiviral activities against the human cytomegalovirus (HCMV) …
Number of citations: 12 link.springer.com
MV Kachaeva, SG Pilyo, VV Zhirnov… - Medicinal Chemistry …, 2019 - Springer
… Solution of appropriate 5-arylsulfanyl-1,3-oxazole-4-carbonitrile (0.005 mol) 3a–f in glacial acetic acid (10 ml) was heated to reflux. Three portions of 30 % H 2 O 2 of 1 ml each were …
Number of citations: 23 link.springer.com
S Shoghpour, A Keykha, H Amiri Rudbari… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C5H5N3O, the isoxazole ring is essentially planar, with a maximum deviation of 0.007 (1) Å from the least-squares plane. The N atom of the amine group exhibits …
Number of citations: 10 scripts.iucr.org
OV Shablykin, VS Brovarets, BS Drach - Russian Journal of General …, 2007 - Springer
Abstract Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone lead to the formation of a substituted pyrazole residue on C 5 , which enhanced the …
Number of citations: 7 link.springer.com
SA Chumachenko, OV Shablykin, AN Vasilenko… - Chemistry of …, 2011 - Springer
… In the reaction of 5-(morpholin-4-yl)-2-(2-phthalimidoethy)l-1,3-oxazole-4-carbonitrile with hydrazine hydrate, 2-(2-aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is formed. In …
Number of citations: 13 link.springer.com
SA Chumachenko, OV Shablykin… - Chemistry of Heterocyclic …, 2013 - Springer
… It was shown previously in [1] that 5-morpholino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitrile (2) obtained by oxazole cyclization of 2-(4-phthalimidobutanoylamino)-3,3-…
Number of citations: 4 link.springer.com
OO Severin, MV Kachaeva, DM Hodyna… - 2022 - eprints.zu.edu.ua
… A one of them (5-((2-hydroxyethyl)(methyl)amino)-2-(4methylphenyl)-1,3-oxazole-4-carbonitrile) … and 1,3-oxazole-4-carbonitrile against human cytomegalovirus // Med. Chem. Res. – …
Number of citations: 2 eprints.zu.edu.ua
AP Kozachenko, OV Shablykin, AN Vasilenko… - Russian Journal of …, 2010 - Springer
… We now report on a complex transformation of 5-amino-1,3-oxazole-4carbonitrile derivatives which were synthesized according to the known method, cyclocondensation of accessible 2…
Number of citations: 7 link.springer.com
СА Чумаченко, ОВ Шаблыкин, АН Василенко… - Chemistry of …, 2014 - hgs.osi.lv
… In the reaction of 5-(morpholin-4-yl)-2‑(2-phthalimidoethy) l-1, 3-oxazole-4-carbonitrile with hydrazine hydrate, 2-(2-aminoethyl)-5-(morpholin-4‑yl)-1, 3-oxazole-4-carbonitrile is formed. …
Number of citations: 3 hgs.osi.lv
C Xu, M Qin, J Yi, Y Wang, Y Chen, B Zhang, Y Zhao… - RSC …, 2017 - pubs.rsc.org
A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was first described with potassium ferricyanide as a cheap and low toxicity cyanide reagent, in which…
Number of citations: 5 pubs.rsc.org

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